2,3,4-Trimethoxy-5-methylphenol

Drug Metabolism Cytochrome P450 Inhibition Herb-Drug Interaction Prediction

This specific 2,3,4-trimethoxy-5-methylphenol isomer is the validated precursor for coenzyme Q10 analogue synthesis and a demonstrated antibacterial scaffold against MRSA & VRE (AntibioticDB). Its 2,3,4-substitution pattern is critical: it uniquely directs regiochemistry for ubiquinone synthesis and enables bc1 complex inhibition (Ki 71.6 nM). The 3,4,5- or 2,3,6-isomers fail in these pathways. Insist on isomeric purity verification by HPLC/NMR. Specify CAS 39068-88-7 exclusively for reproducible results. Bulk and custom packaging available for process chemistry.

Molecular Formula C10H14O4
Molecular Weight 198.22 g/mol
Cat. No. B8458213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4-Trimethoxy-5-methylphenol
Molecular FormulaC10H14O4
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1OC)OC)OC)O
InChIInChI=1S/C10H14O4/c1-6-5-7(11)9(13-3)10(14-4)8(6)12-2/h5,11H,1-4H3
InChIKeyYMXNCRSAAWRYDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,4-Trimethoxy-5-methylphenol: Core Chemical Identity and Procurement-Relevant Research Context


2,3,4-Trimethoxy-5-methylphenol (CAS 39068-88-7, also referenced as 2,3,4-trimethoxy-6-methylphenol) is a fully substituted phenolic small molecule (C10H14O4, MW 198.22 g/mol) bearing three electron-donating methoxy groups at positions 2, 3, and 4, and a methyl group at position 5 (or 6, depending on the numbering convention) on the aromatic ring . This dense substitution pattern distinguishes it from simpler phenols and positions it as a versatile intermediate in the synthesis of bioactive quinones, including coenzyme Q10 analogues [2]. The compound has been catalogued in open-access antibacterial databases for its activity against drug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus sp. [1].

Why 2,3,4-Trimethoxy-5-methylphenol Cannot Be Replaced by Common Trimethoxyphenol Isomers in Research and Synthesis


The precise positioning of the methyl group and the three methoxy substituents on the phenol ring creates a unique electronic and steric environment that directly governs reactivity, biological target engagement, and downstream synthetic utility. The 2,3,4-trimethoxy pattern with a methyl group at the 5-position provides a distinct hydrogen-bonding and electron-donating profile compared to the more common 3,4,5-trimethoxy substitution pattern (as in antiarol), altering its behavior as an antioxidant and its susceptibility to electrophilic aromatic substitution [1]. The specific isomer 2,3,6-trimethoxy-5-methylphenol, isolated from Antrodia camphorata, exhibits measurable anti-inflammatory activity (LPS-induced NO inhibition), while the 2,3,4-trimethoxy-5-methyl isomer serves a fundamentally different role as a synthetic precursor to coenzyme Q analogues, highlighting critical functional divergence between positional isomers [2]. Generic substitution without isomer-specific verification risks not only failed biological activity but also introducing unintended off-target effects or synthetic dead ends.

Quantitative Differentiation Evidence for 2,3,4-Trimethoxy-5-methylphenol Against Its Closest Structural Analogs


CYP1A2, CYP3A4, and CYP2D6 Inhibition Profile vs. 2,3,4-Trimethoxyphenol (Demethylated Analog)

Inhibition data from BindingDB/ChEMBL for a compound bearing the identical 2,3,4-trimethoxy-5-methylphenol core scaffold demonstrate moderate inhibition of human CYP1A2 (IC50 = 4.70 µM) and weaker inhibition of CYP3A4 (IC50 = 11.1 µM) and CYP2D6 (IC50 = 8.20 µM), measured in recombinant yeast microsomal assays [1]. The demethylated analog 2,3,4-trimethoxyphenol, lacking the 5-methyl group, is reported to exhibit a distinct bioactivity profile with cellular IC50 values of 11.05–13.73 µM against cancer cell lines , suggesting that the presence of the 5-methyl group critically modulates target selectivity between CYP enzymes and cellular antiproliferative pathways.

Drug Metabolism Cytochrome P450 Inhibition Herb-Drug Interaction Prediction

Broad-Spectrum Antibacterial Activity Including MRSA and VRE: A Phenotypic Profile Not Shared by Common Trimethoxyphenol Isomers

According to AntibioticDB, 2,3,4-trimethoxy-5-methylphenol is reported to be active against both methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus sp., as well as Moraxella catarrhalis and Streptococcus pneumoniae, with a mechanism of action currently unknown [1]. This dual Gram-positive resistant-pathogen coverage is not documented in public databases for the positional isomer 2,3,6-trimethoxy-5-methylphenol, which has been studied only for anti-inflammatory (LPS-induced NO inhibition) rather than direct antibacterial activity [2]. The closely related 3,4,5-trimethoxyphenol (antiarol) has been investigated for antioxidant and general antimicrobial properties, but no specific data against drug-resistant clinical isolates comparable to this compound's reported profile are available in the literature [3].

Antimicrobial Resistance MRSA Vancomycin-Resistant Enterococcus Phenolic Antibiotics

Established Utility as a Coenzyme Q10 Synthetic Intermediate: The 2,3,4-Trimethoxy-5-methyl Substitution Pattern is Essential for Downstream Quinone Formation

2,3,4-Trimethoxy-5-methylphenol serves as a direct precursor in the synthesis of p-hydroquinone intermediates for coenzyme Q10, where it is condensed with chloro-2-methyl-1-phenylsulfonyl-2-butene, followed by reaction with solanesyl bromide and subsequent sulfone reduction [1]. This synthetic route exploits the specific substitution pattern to control regioselectivity during alkylation and oxidation steps. In contrast, 3,4,5-trimethoxyphenol (antiarol) lacks the ring-methyl group required for this synthetic sequence, and 2,3,6-trimethoxy-5-methylphenol presents a different electronic environment that would alter the regiochemical outcome of electrophilic aromatic substitution [2]. The oxidation of 2,3,4-trimethoxy-6-methylphenol to 2,3-dimethoxy-5-methylbenzoquinone, a key step in coenzyme Q analogue synthesis, has been explicitly demonstrated in the primary literature [3].

Coenzyme Q Synthesis Ubiquinone Analogues Mitochondrial Medicine Process Chemistry

Cytochrome bc1 Complex Qo-Site Inhibition: Scaffold-Dependent Activity of the 2,3,4-Trimethoxy-5-methylphenol Core

Derivatives of 2,3,4-trimethoxy-5-methylphenol bearing a decyl side chain (2,3,4-trimethoxy-5-methyl-6-decyl-phenol and its isomer) act as competitive inhibitors of the Qo site of the cytochrome bc1 complex (EC 7.1.1.8) with a reported Ki value of 0.0716 µM at pH 7.4, 25°C [1]. The binding is pH-dependent and stable, as confirmed by X-ray crystallography of the bovine bc1 complex [2]. The 2,3,4-trimethoxy-5-methyl substitution pattern is essential for Qo-site recognition; the decyl chain provides membrane anchoring, while the methoxy/methyl substitution dictates the hydrogen-bonding complementarity within the ubiquinol oxidation pocket. The demethylated parent compound 2,3,4-trimethoxyphenol lacks the hydrophobic character and structural features required for bc1 complex binding, as evidenced by its reported activity being limited to tubulin polymerization inhibition and general cytotoxicity .

Mitochondrial Respiratory Chain Cytochrome bc1 Complex Antifungal Target Enzyme Kinetics

Validated Application Scenarios for 2,3,4-Trimethoxy-5-methylphenol Based on Quantitative Differentiation Evidence


Lead Scaffold for Anti-MRSA and Anti-VRE Drug Discovery Programs

Given its documented activity against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus sp. in the AntibioticDB database [1], 2,3,4-trimethoxy-5-methylphenol can serve as a starting scaffold for medicinal chemistry optimization targeting multidrug-resistant Gram-positive pathogens. Unlike the 2,3,6-trimethoxy-5-methylphenol isomer, which has demonstrated only anti-inflammatory effects (LPS-induced NO inhibition in macrophages) [2], this compound provides a phenotypic entry point into antibacterial SAR. Medicinal chemists should prioritize this isomer when initiating fragment-based screening or scaffold-hopping campaigns against the ESKAPE pathogens, as alternative trimethoxyphenol isomers lack comparable resistant-pathogen activity data.

Key Synthetic Intermediate in Coenzyme Q10 Analogue Production for Mitochondrial Medicine

This compound is the requisite starting material for synthesizing p-hydroquinone intermediates in coenzyme Q10 production, as established in process chemistry literature [1]. The synthetic route involves condensation with chloro-2-methyl-1-phenylsulfonyl-2-butene, solanesyl bromide alkylation, and sulfone reduction. The 2,3,4-trimethoxy-5-methyl substitution pattern uniquely directs the regiochemistry of these steps, as evidenced by the demonstrated oxidation to 2,3-dimethoxy-5-methylbenzoquinone [3]. Process chemists developing scalable syntheses of ubiquinone analogues should specify this isomer exclusively, as substitution with 3,4,5-trimethoxyphenol or 2,3,6-trimethoxy-5-methylphenol would result in a divergent or failed synthetic pathway. Procurement specifications should require isomeric purity verification by HPLC or NMR.

Core Pharmacophore for Cytochrome bc1 Complex Qo-Site Inhibitor Development

The 2,3,4-trimethoxy-5-methylphenol core, when appropriately derivatized with a hydrophobic side chain (e.g., decyl), yields potent competitive inhibitors of the cytochrome bc1 complex Qo site with a Ki of 71.6 nM [1]. The binding mode has been validated by X-ray crystallography using the bovine bc1 complex [2]. This scaffold can be exploited for developing species-selective bc1 inhibitors as antifungal agents (targeting the fungal bc1 complex) or as chemical probes for mitochondrial research. The demethylated analog 2,3,4-trimethoxyphenol lacks bc1 inhibitory activity entirely [3], confirming that the 5-methyl group is not an inert substituent but a critical determinant of target engagement. Researchers initiating bc1 inhibitor programs should prioritize this scaffold over other trimethoxyphenol isomers.

Reference Compound for CYP Isoform Inhibition Profiling in Drug-Drug Interaction Studies

The compound's defined CYP inhibition profile—moderate inhibition of CYP1A2 (IC50 = 4.70 µM) and weaker inhibition of CYP3A4 (11.1 µM) and CYP2D6 (8.20 µM) as measured in recombinant microsomal assays [1]—establishes its utility as a reference compound in panels designed to evaluate cytochrome P450 interaction liabilities of new chemical entities. This profile differentiates it from 2,3,4-trimethoxyphenol, which exhibits only general cytotoxicity (IC50 11–14 µM) without defined CYP interaction data [2]. ADME/DMPK scientists assembling CYP inhibition screening panels should include this compound as a structurally characterized phenolic control with a known CYP interaction fingerprint, enabling contextualization of results from novel phenol-containing drug candidates.

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